molecular formula C22H19F6NO B1214251 [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol CAS No. 31817-24-0

[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol

Cat. No.: B1214251
CAS No.: 31817-24-0
M. Wt: 427.4 g/mol
InChI Key: FVVWTCZWVDUHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenanthrene core substituted with piperidyl and trifluoromethyl groups, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,6-bis(trifluoromethyl)phenanthrene with piperidine under specific conditions to introduce the piperidyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the choice of reagents and reaction conditions is crucial to minimize by-products and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol has several scientific research applications:

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: It is used in the development of advanced materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(2-Piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol: Known for its antimalarial activity.

    Methylphenidate: A piperidine derivative used as a psychostimulant.

    Ethylphenidate: Similar to methylphenidate, used in research for its pharmacological effects.

Uniqueness

Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol is unique due to its phenanthrene core and the specific arrangement of piperidyl and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

31817-24-0

Molecular Formula

C22H19F6NO

Molecular Weight

427.4 g/mol

IUPAC Name

[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol

InChI

InChI=1S/C22H19F6NO/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13/h4-7,9-11,19-20,29-30H,1-3,8H2

InChI Key

FVVWTCZWVDUHPH-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O

Synonyms

3,6-bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol
alpha (2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride
alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol
alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride
WR 122,455
WR 122455
WR-122,455
WR-122455

Origin of Product

United States

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